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Compound of Interest

Compound Name: FR-190997

Cat. No.: B1674017

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor.
[1][2] Initially investigated for cardiovascular indications, its therapeutic potential has expanded
to include ocular hypertension and oncology.[2][3] This technical guide provides an in-depth
overview of the chemical structure, an improved and efficient synthesis protocol, and a
summary of the key biological activities of FR-190997, including its mechanism of action and
associated signaling pathways. All quantitative data are presented in structured tables for ease
of comparison, and detailed experimental methodologies are provided where available.

Chemical Structure

FR-190997, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl)
cinnamaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a
complex molecule featuring multiple aromatic systems and functional groups.[1] Its structure is
a key determinant of its high affinity and selectivity for the bradykinin B2 receptor.[1]

Chemical Formula: C39H35CI2N505

Molecular Weight: 736.64 g/mol
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CAS Number: 193344-25-1[4]

Synthesis of FR-190997

The original synthesis of FR-190997 developed by Fujisawa was a lengthy 20-step process
that required chromatographic purification in 13 of those steps, resulting in a low overall yield of
0.32%.[3] A more recent, improved synthesis has been developed that is chromatography-free,
proceeds in 17 steps with an 11-step longest linear sequence, and provides the final product in
approximately 8% overall yield.[3] This optimized route is more efficient and scalable, making it
suitable for producing multigram quantities of FR-190997 for further research.[5]

Improved 17-Step Synthesis Workflow

The following diagram outlines the key stages of the improved, chromatography-free synthesis
of FR-190997.

Quinoline Core Synthesis

Coupling and Final Steps

Click to download full resolution via product page

Caption: Improved synthesis workflow for FR-190997.
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Experimental Protocol: Improved 17-Step Synthesis

The following is a general outline of the experimental procedure for the improved synthesis of
FR-190997. For specific reagent quantities, reaction conditions, and characterization data,
please refer to the primary literature.[3][5]

Step 1-3: Synthesis of the Quinoline Core

 Etherification: 4-Hydroxy-2-methylquinoline is reacted with 2-picolyl chloride in the presence
of a suitable base and solvent to yield 2-methyl-4-(pyridin-2-ylmethoxy)quinoline.

Step 4-10: Synthesis of the Dichlorobenzyl Moiety 2. Multi-step conversion: 3-Amino-2,6-
dichlorotoluene undergoes a series of reactions including diazotization, iodination, formylation,
reduction, and mesylation to produce the key mesylated dichlorobenzyl intermediate.

Step 11: Coupling of the Core Fragments 3. SN2 Reaction: The synthesized quinoline core is
coupled with the mesylated dichlorobenzyl intermediate via an SN2 reaction to form a key
advanced intermediate.

Step 12-17: Final Assembly 4. Side Chain Elaboration: The advanced intermediate undergoes
further functional group manipulations, including the introduction of a methylamino group. 5.
Amide Coupling: The resulting amine is coupled with a protected (E)-4-(N-
methylcarbamoyl)cinnamic acid derivative. 6. Deprotection: The final deprotection step yields
FR-190997.

All intermediates are reportedly crystalline and can be purified by crystallization, eliminating the
need for chromatography.[3]

Biological Activity and Mechanism of Action

FR-190997 is a partial agonist of the bradykinin B2 receptor, exhibiting high affinity for the
human cloned B2 receptor.[1] Its mechanism of action involves binding to and activating the B2
receptor, which is a G-protein coupled receptor (GPCR). This activation triggers a cascade of
intracellular signaling events.[1][6]

Signaling Pathway of FR-190997
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The binding of FR-190997 to the bradykinin B2 receptor initiates downstream signaling
primarily through the Gq pathway. This leads to the activation of phospholipase C (PLC), which
in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the
release of stored intracellular calcium ([Ca2+]i).[1]
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Caption: FR-190997 signaling pathway.
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Quantitative Biological Data

The biological activity of FR-190997 has been characterized in various in vitro and in vivo

models. The following tables summarize the key quantitative data.

Table 1: Receptor Binding and Functional Activity

Parameter Cell Line/System Value Reference
Ki (human B2 Cloned human B2
9.8 nM [1]
receptor) receptor
EC50 ([Ca2+]i
o Human ocular cells 155 nM [1]
mobilization)
Emax ([Ca2+]i 38-80% (partial
o Human ocular cells ) [1]
mobilization) agonist)
EC50 (Prostaglandin
) h-CM and h-TM cells 15-19 nM [1]
production)
Table 2: Antiproliferative Activity
Cell Line Cancer Type IC50 /| EC50 Reference
Triple-Negative Breast
MDA-MB-231 80 nM (EC50) [3][5]
Cancer
MCF-7 Breast Cancer 2.14 pM (IC50) [21[7]
Triple-Negative Breast
MDA-MB-231 0.08 pM (IC50) [21[7]
Cancer
Table 3: In Vivo Ocular Hypotensive Effect
Animal Model Dose IOP Lowering Reference

Ocular hypertensive

Cynomolgus monkeys

30 pug (topical)

37% reduction (24h

post-dose)

[1]
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Experimental Protocols for Biological Assays

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. The following outlines the general methodologies used to assess the biological activity
of FR-190997. For complete, step-by-step protocols, it is recommended to consult the original
research articles.

Intracellular Calcium Mobilization Assay

This assay measures the ability of FR-190997 to induce an increase in intracellular calcium
concentration, a hallmark of B2 receptor activation via the Gqg pathway.

e General Procedure:

o Human ocular cells (e.g., nonpigmented ciliary epithelium, trabecular meshwork, or ciliary
muscle cells) are cultured in appropriate media.

o Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
o A baseline fluorescence reading is taken.
o FR-190997 at various concentrations is added to the cells.

o The change in fluorescence, corresponding to the change in intracellular calcium
concentration, is measured over time using a fluorescence plate reader.

o ECH50 values are calculated from the dose-response curves.[1][6]
Cell Proliferation Assay

The antiproliferative effects of FR-190997 are typically evaluated using assays that measure
cell viability or metabolic activity.

e General Procedure (e.g., MTT Assay):

o Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to
adhere overnight.
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o Cells are treated with a range of concentrations of FR-190997 and incubated for a
specified period (e.g., 72 hours).

o A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added
to each well and incubated to allow for the formation of formazan crystals by metabolically
active cells.

o The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

o The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using
a microplate reader.

o IC50 values are determined by plotting the percentage of cell viability against the log of
the drug concentration.[2][7]

Prostaglandin and Pro-Matrix Metalloproteinase (MMP) Production Assays

These assays quantify the release of prostaglandins and pro-MMPs from cells following
stimulation with FR-190997.

e General Procedure:

o Human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells are cultured to
confluence.

o The cells are treated with FR-190997 for a defined period.
o The cell culture supernatant is collected.

o The concentrations of specific prostaglandins (e.g., PGE2) and pro-MMPs (e.g., pro-MMP-
1, pro-MMP-3) in the supernatant are measured using commercially available Enzyme-
Linked Immunosorbent Assay (ELISA) kits.[1]

Conclusion

FR-190997 is a valuable pharmacological tool for studying the bradykinin B2 receptor and
holds promise as a therapeutic agent in ophthalmology and oncology. Its well-defined chemical
structure, coupled with an improved and scalable synthesis, facilitates its availability for further
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research and development. The detailed understanding of its mechanism of action and
signaling pathways provides a solid foundation for exploring its full therapeutic potential. The
guantitative biological data presented in this guide underscore its potency and selective activity,
encouraging further investigation into its clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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